1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin

Descripción

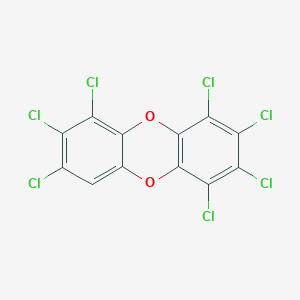

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HCl7O2/c13-2-1-3-10(7(17)4(2)14)21-12-9(19)6(16)5(15)8(18)11(12)20-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLNVRQZUKYVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HCl7O2 | |

| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052034 | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin is an off-white powder. Insoluble in water. (NTP, 1992), Off-white solid; [CAMEO] White crystalline solid; [MSDSonline] | |

| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptachlorodibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992), Water solubility= 1.9X10-3 mg/l (measured) | |

| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

35822-46-9 | |

| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35822-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035822469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptachlorodibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM6333103R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Waste Incineration

Municipal and hazardous waste incinerators are significant sources of HpCDD. When chlorine-rich materials (e.g., polyvinyl chloride plastics) combust at temperatures between 250°C and 450°C, incomplete combustion facilitates the de novo synthesis of PCDDs. This process involves the reaction of carbon, oxygen, and chlorine radicals on fly ash surfaces, with metal catalysts (e.g., copper, iron) accelerating dioxin formation. HpCDD is typically generated alongside other congeners, with its yield influenced by:

-

Chlorine content of feedstock : ≥1% chlorine by weight increases HpCDD yields.

-

Cooling rate of flue gas : Slow cooling (4–6 hours) favors dioxin reformation.

-

Oxygen availability : Sub-stoichiometric conditions promote radical recombination.

A study of 12 European waste incinerators reported HpCDD concentrations averaging 0.8–1.2 ng TEQ/Nm³ in flue gas, constituting 7–9% of total PCDD/F emissions.

Pulp and Paper Bleaching

Historically, elemental chlorine gas (Cl₂) was used to bleach wood pulp, generating chlorinated organic compounds. HpCDD formed via the chlorination of dibenzo-p-dioxin precursors in lignin at pH 9–11. Modern mills employing chlorine dioxide (ClO₂) or ozone have reduced HpCDD outputs by >90%, though legacy contamination persists in sediments near older facilities.

Pesticide Manufacturing

HpCDD occurs as a trace contaminant in chlorophenol-based herbicides (e.g., 2,4,5-T). During the synthesis of pentachlorophenol (PCP), incomplete chlorination of phenol at 150–200°C yields HpCDD at parts-per-million levels. A 1983 analysis of technical-grade PCP found HpCDD concentrations of 120–450 µg/kg.

Table 1: Industrial Sources and HpCDD Emission Factors

| Source | Temperature Range | HpCDD Emission Factor (ng/kg feedstock) | Primary Chlorine Source |

|---|---|---|---|

| Municipal Waste Incinerator | 250–450°C | 8.2–14.7 | PVC plastics, chlorinated waste |

| Kraft Pulp Mill (Cl₂ bleaching) | 70–90°C | 0.3–1.1 | Elemental chlorine gas |

| Pentachlorophenol Production | 150–200°C | 120–450 µg/kg product | Chlorine gas |

Laboratory Synthesis

While industrial HpCDD production is unintentional, controlled laboratory synthesis enables the study of its properties. Two principal methods are employed:

Stepwise Chlorination of Dibenzo-p-dioxin

This method involves sequential chlorination using Cl₂ gas over a palladium(II) chloride (PdCl₂) catalyst. The reaction proceeds in anhydrous carbon tetrachloride (CCl₄) at 80–100°C:

-

Initial Chlorination : Dibenzo-p-dioxin reacts with 5 equivalents of Cl₂ to form pentachlorinated intermediates.

-

Final Chlorination : Additional Cl₂ (2 equivalents) introduces the 7th and 8th chlorines, requiring 48–72 hours for completion.

The crude product is purified via silica gel chromatography (hexane:dichloromethane, 9:1 v/v), yielding HpCDD as an off-white powder (typical purity: 95–98%).

Ullmann-Type Cyclization

This two-step approach constructs the dioxin ring system from pre-chlorinated precursors:

-

Precursor Synthesis : 2,3,4,5-Tetrachlorophenol is treated with potassium hydroxide (KOH) and copper powder at 210°C, forming a dichlorodiphenylether intermediate.

-

Cyclization : The ether undergoes intramolecular coupling at 300°C under vacuum, catalyzed by palladium acetate, to yield HpCDD.

This method achieves higher regioselectivity (≥99% 1,2,3,4,6,7,8-substitution) but requires specialized glassware to prevent decomposition.

Table 2: Comparison of Laboratory Synthesis Methods

| Parameter | Stepwise Chlorination | Ullmann Cyclization |

|---|---|---|

| Reaction Time | 72–96 hours | 48 hours |

| Yield | 62–68% | 45–50% |

| Regioselectivity | 93–95% | 98–99% |

| Catalyst | PdCl₂ | Pd(OAc)₂ |

| By-products | Hexa-/Octa-CDDs | None detected |

Analytical Challenges in HpCDD Preparation

Producing and characterizing HpCDD presents unique difficulties:

Análisis De Reacciones Químicas

Environmental Degradation via Hydroxyl Radicals

HpCDD undergoes atmospheric degradation through reaction with photochemically generated hydroxyl radicals (·OH). This process is critical for its environmental fate:

| Parameter | Value | Source |

|---|---|---|

| Rate constant (25°C) | cm³/molecule·s | |

| Atmospheric half-life | 12.3 days | |

| Hydroxyl radical concentration | molecules/cm³ |

This reaction leads to oxidative breakdown, though the specific intermediates remain uncharacterized in available literature. The process is temperature-dependent and influenced by UV radiation intensity .

Metabolic Transformation

In biological systems, HpCDD exhibits limited metabolic transformation due to its stability. Key findings from mammalian studies include:

These effects arise from HpCDD binding to the aryl hydrocarbon (AH) receptor, forming a transcription factor complex that alters gene expression .

Thermal Stability and Combustion Byproducts

HpCDD is a byproduct of combustion processes (e.g., waste incineration) and pesticide manufacturing. While no direct synthesis pathways are documented, its formation likely occurs through:

-

De novo synthesis : Chlorination of dibenzo-p-dioxin precursors at high temperatures (>300°C).

-

Precursor condensation : Reactions between chlorophenols or chlorobenzenes under oxidative conditions.

No quantitative data on its formation kinetics are available in reviewed sources .

Reductive Dechlorination

Though not directly observed for HpCDD, analogous PCDDs undergo reductive dechlorination under anaerobic conditions. Theoretical pathways for HpCDD could include:

-

Sequential chlorine removal via microbial action.

-

Potential intermediates: Hexa- and pentachlorinated dioxins.

No experimental studies confirming this pathway for HpCDD were identified in the reviewed literature .

Solubility and Reactivity in Aqueous Systems

HpCDD’s low water solubility (<1 mg/L) limits hydrolysis and aqueous-phase reactions. Primary interactions involve:

Key Data Gaps

Aplicaciones Científicas De Investigación

Toxicological Studies

Chronic Toxicity and Carcinogenicity:

Research has demonstrated that HpCDD exhibits chronic toxicity and potential carcinogenic effects. A study conducted on female Sprague-Dawley rats revealed that exposure to HpCDD led to significant health issues, including anemia and lung cancer. The study indicated that doses of 2.1 mg/kg and 3.1 mg/kg resulted in lung cancer incidences of 16.6% and 73.3%, respectively . These findings underscore the importance of HpCDD in understanding the mechanisms of dioxin-induced carcinogenesis.

Mechanisms of Action:

HpCDD acts primarily through the aryl hydrocarbon receptor (AHR), which mediates various biological responses upon activation. In vitro studies have shown that HpCDD can induce changes in microRNA expression in human lung fibroblasts, suggesting its role in modulating gene expression related to cellular stress and inflammation . This mechanism is crucial for understanding how dioxins affect human health and can be leveraged for developing therapeutic strategies against dioxin exposure.

Biomarker Identification

MicroRNA as Biomarkers:

Recent studies have identified specific microRNAs (miRNAs) that correlate with HpCDD exposure. For instance, miR-103 and Let-7d were found to be significantly altered in serum samples from individuals exposed to HpCDD compared to controls. These miRNAs may serve as potential biomarkers for assessing exposure to environmental contaminants and could facilitate early detection of related health effects .

Public Health Implications

Obesity Risk:

Emerging evidence suggests a link between dioxin exposure, including HpCDD, and increased obesity risk. A comprehensive study involving data from the National Health and Nutrition Examination Survey indicated that higher concentrations of HpCDD were associated with both general and abdominal obesity . This finding highlights the potential role of environmental contaminants in metabolic disorders and underscores the need for public health interventions targeting dioxin exposure.

Case Studies:

- Seveso Disaster: The Seveso incident in Italy serves as a critical case study for understanding the long-term effects of dioxin exposure on human health. Studies following the incident revealed increased risks for various cancers among exposed populations, emphasizing the need for ongoing monitoring and research into the health effects of dioxins like HpCDD .

- Breast Milk Contamination: A case study investigating dioxin levels in breast milk highlighted concerns regarding maternal exposure to environmental pollutants during pregnancy. The presence of PCDDs and PCDFs in breast milk poses potential risks for infant health and development .

Mecanismo De Acción

La 1,2,3,4,6,7,8-Heptaclorodibenzo-p-dioxina ejerce sus efectos al unirse al receptor de hidrocarburos arilo (receptor AH), una proteína celular que inicia los efectos de la mayoría de los productos químicos similares a las dioxinas . Esta unión activa la expresión de múltiples genes de enzimas metabolizadoras de productos químicos xenobióticos de fase I y II, como el gen CYP1A1 . El compuesto media los efectos bioquímicos y tóxicos de los hidrocarburos aromáticos halogenados y participa en la regulación del ciclo celular .

Comparación Con Compuestos Similares

Key Findings :

- HpCDD’s TEF (0.01) is 100-fold lower than TCDD’s, reflecting its reduced potency .

- In rats, HpCDD requires doses >6,000 µg/kg to induce hepatic effects, whereas TCDD causes toxicity at 70 µg/kg .

Environmental Persistence and Sources

HpCDD is prevalent in combustion byproducts and industrial waste. Comparative environmental

Actividad Biológica

1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin (HpCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) group, which are known for their persistent environmental presence and potential toxic effects on human health and ecosystems. This article explores the biological activity of HpCDD, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Aryl Hydrocarbon Receptor (AHR) Activation

HpCDD is recognized for its ability to activate the aryl hydrocarbon receptor (AHR), a critical mediator in the toxicological effects of dioxins. Activation of AHR leads to changes in gene expression that can result in various biological responses. Recent studies have shown that HpCDD induces AHR activity in a dose-dependent manner, affecting microRNA (miRNA) levels in human lung fibroblasts (HLFs). Specifically, four miRNAs—Let-7d, miR-103, miR-107, and miR-144–3p—demonstrated significant changes upon exposure to HpCDD. The knockdown of AHR attenuated these changes, indicating that the effects of HpCDD are AHR-dependent .

Immunotoxicity

Immunotoxic effects have also been noted with dioxin exposure. Studies indicate that dioxins can cause thymic atrophy and impair both cellular and humoral immunity. Although specific data on HpCDD's immunotoxic effects are scarce, its structural similarity to other dioxins suggests potential immunotoxic outcomes .

Developmental Toxicity

Research has indicated that dioxins can adversely affect reproductive health and fetal development. In animal models exposed to TCDD during pregnancy and lactation periods, developmental abnormalities were observed even at doses that did not affect the mothers . While direct evidence for HpCDD is limited, its classification within the dioxin family raises concerns about similar developmental risks.

Occupational Exposure

A notable case study examined the impact of exposure to dioxins among military personnel deployed near open burn pits. Elevated levels of HpCDD were detected in serum samples post-deployment. Changes in miRNA expression linked to exposure were identified as potential biomarkers for assessing health risks associated with such deployments . This study underscores the relevance of monitoring dioxin levels in occupational settings.

Environmental Contamination

Another case involved assessing the contamination levels of PCDDs in human breast milk from women living near industrial sites known for dioxin emissions. The findings revealed detectable levels of various dioxins including HpCDD. This highlights the potential for bioaccumulation and transference through maternal milk .

Research Findings Summary

Q & A

Q. How is the toxicity equivalence factor (TEF) determined for HpCDD, and what methodological challenges arise in its calculation?

TEFs for HpCDD are derived using comparative toxicity data from in vivo and in vitro studies, such as receptor binding affinity, enzyme induction (e.g., CYP1A1), and cellular responses. However, discrepancies exist between TEFs derived from recombinant cell lines (e.g., H4IIE-luc) and those recommended by the WHO. For example, H4IIE-luc assays reported higher TEF values for HpCDD than WHO guidelines, likely due to differences in metabolic capacity, bioavailability, and exposure durations in test systems . Methodological variability—such as reliance on expert judgment, inconsistent selection of endpoints, and differences in study designs (e.g., recovery periods, lab conditions)—further complicates TEF harmonization .

Q. What are the primary environmental sources and formation pathways of HpCDD?

HpCDD is formed via dechlorination of octachlorodibenzo-p-dioxin (OCDD) in anaerobic environments, such as wastewater systems, as evidenced by its high abundance in sewer sediment samples . It is also emitted as a byproduct of combustion processes (e.g., waste incineration) and industrial chlorination reactions. Environmental monitoring data show HpCDD constitutes ~11% of PCDD/Fs in ambient air, often co-occurring with 1,2,3,4,6,7,8-HpCDF and OCDD .

Q. What analytical methods are recommended for detecting HpCDD in environmental and biological samples?

High-resolution gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is the gold standard, offering sensitivity at femtogram levels. Isotope dilution techniques (e.g., using C-labeled HpCDD) improve accuracy by correcting for matrix effects . However, outdated protocols (e.g., EPA Method 1613) may underestimate non-2,3,7,8-substituted congeners. Emerging methods advocate for expanded congener screening to capture dechlorination products and improve forensic analyses .

Q. How is HpCDD quantified in human exposure studies?

NHANES data utilize lipid-adjusted serum measurements via GC-HRMS, with HpCDD detected at median levels of 4.25 fg/g serum (0.837 pg/g lipid). Pooled sample analysis and strict quality control (e.g., interlaboratory validation) are critical due to ultra-trace concentrations . Weight loss studies also highlight HpCDD mobilization from adipose tissue into blood, complicating exposure assessments .

Advanced Research Questions

Q. What gaps exist in intermediate-duration oral toxicity data for HpCDD, and how do they impact risk assessment?

Current data lack robust evaluations of immune dysfunction, developmental toxicity, and endocrine disruption at subchronic exposure levels. This prevents the establishment of a provisional minimal risk level (MRL) for intermediate durations, necessitating targeted studies using sensitive endpoints (e.g., thymic atrophy, cytokine profiling) in rodent models .

Q. How do dechlorination pathways of OCDD to HpCDD in wastewater systems influence environmental fate modeling?

Anaerobic microbial dechlorination in sewers produces HpCDD as a major metabolite, challenging assumptions about OCDD persistence. Factor analysis of PCB+PCDD/F datasets reveals HpCDD’s dominance in dechlorination profiles, suggesting revised models should incorporate sewer sediment redox conditions and microbial consortia activity .

Q. What experimental design considerations address discrepancies between in vitro and in vivo TEFs for HpCDD?

Harmonizing TEFs requires parallel in vitro (e.g., H4IIE-luc, AhR binding) and in vivo (e.g., rodent hepatotoxicity) assays under matched metabolic conditions. Studies must control for pharmacokinetic differences, such as hepatic sequestration and biliary excretion, which disproportionately affect highly chlorinated congeners like HpCDD .

Q. How can measurement uncertainty in HpCDD analysis be reduced?

Uncertainty arises from matrix interferences, instrument drift, and variable recovery rates. Implementing dynamic uncertainty models—weighted by congener-specific response factors, internal standard deviations, and extraction efficiencies—improves precision. Collaborative interlaboratory studies and updated HRMS calibration protocols are also critical .

Q. Why is HpCDD prioritized in hazardous substance lists, and what are implications for remediation?

HpCDD ranks #265 on ATSDR’s Substance Priority List due to its persistence, bioaccumulation potential, and structural similarity to 2,3,7,8-TCDD. Remediation strategies must account for its formation via OCDD degradation, necessitating sediment dredging, activated carbon filtration, and long-term monitoring of dechlorination hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.